molecular formula C9H21N3 B163003 1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine CAS No. 128364-93-2

1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine

货号: B163003
CAS 编号: 128364-93-2
分子量: 171.28 g/mol
InChI 键: AMRUZIPWZWKBTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine is a chemical compound of significant interest in organic and medicinal chemistry research. It features a 2,5-dimethylpiperazine moiety, a structure known for its conformational rigidity and role as a key pharmacophore in various biologically active molecules . The compound's molecular framework suggests its primary utility as a versatile building block or synthetic intermediate. Researchers can exploit its structure for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The presence of the secondary amine group on the propan-2-amine side chain offers a reactive site for further functionalization, enabling the creation of amides, sulfonamides, or Schiff bases. Similarly, the nitrogen atoms within the piperazine ring can be alkylated or involved in salt formation, allowing for the fine-tuning of the compound's physicochemical properties, such as solubility and lipophilicity . This makes it a valuable scaffold for constructing compound libraries in drug discovery efforts. Based on its molecular structure, which is analogous to other piperazine derivatives, this compound is expected to be a solid or liquid at room temperature and should be stored in a dark place under an inert atmosphere to ensure long-term stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

属性

IUPAC Name

1-(2,5-dimethylpiperazin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-7(10)5-12-6-8(2)11-4-9(12)3/h7-9,11H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRUZIPWZWKBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561309
Record name 1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128364-93-2
Record name 1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Reaction Conditions and Optimization

ParameterTypical RangeImpact on Yield
SolventAcetonitrile, DMFPolar aprotic solvents enhance nucleophilicity
BaseK₂CO₃, NaHHigher yields with NaH due to stronger deprotonation
Temperature60–80°CElevated temperatures reduce reaction time
Molar Ratio (Piperazine:Alkylating Agent)1:1.2–1.5Excess alkylating agent minimizes di-alkylation

In a representative procedure, 2,5-dimethylpiperazine (1 equiv) reacts with 2-bromo-1-propanamine (1.3 equiv) in acetonitrile at 70°C for 12 hours, yielding 1-(2,5-dimethylpiperazin-1-yl)propan-2-amine at 68% purity. Post-reaction purification via distillation or chromatography is often necessary to remove unreacted starting materials and by-products.

Reductive Amination Pathways

Reductive amination offers an alternative route by condensing 2,5-dimethylpiperazine with acetone in the presence of a reducing agent. This method avoids the use of halogenated intermediates, aligning with green chemistry principles.

Key Steps:

  • Imine Formation : 2,5-Dimethylpiperazine reacts with acetone to form a Schiff base.

  • Reduction : Sodium cyanoborohydride or hydrogen/Pd-C reduces the imine to the secondary amine.

A study utilizing 10% Pd/C under 4 bar H₂ pressure achieved 74% yield after 6 hours at 50°C. The table below compares reducing agents:

Reducing AgentSolventYield (%)Purity (%)
NaBH₃CNMeOH6285
H₂/Pd-CEtOH7492
LiAlH₄THF5878

Hydrogenation with Pd/C proved superior, minimizing over-reduction and simplifying catalyst removal.

Catalytic Hydrogenation of Imine Intermediates

Adapting methodologies from 2,2-dimethylpiperazine synthesis, the imine 6,6-dimethyl-1,2,3,6-tetrahydropyrazine serves as a precursor. Hydrogenation over Pd/C at 3.5–4 bar H₂ converts the imine to 2,5-dimethylpiperazine, which is subsequently alkylated.

Industrial-Scale Considerations

  • Continuous Flow Systems : Enhance throughput and safety by minimizing handling of intermediates.

  • Catalyst Recycling : Pd/C can be reused up to 5 cycles with <10% activity loss.

  • By-Product Management : Co-produced ethylenediamine is recovered via distillation.

A pilot-scale trial achieved 165 kg of 95% pure 2,5-dimethylpiperazine per batch, demonstrating scalability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation6888ModerateHigh
Reductive Amination7492HighModerate
Hydrogenation of Imine7095HighLow

Reductive amination balances yield and scalability, while alkylation remains cost-effective for small-scale production.

Industrial-Scale Production Challenges

  • Regioselectivity Control : Ensuring consistent 2,5-dimethyl placement requires advanced process analytical technology (PAT) for real-time monitoring.

  • Catalyst Deactivation : Pd/C susceptibility to sulfur poisoning necessitates rigorous feedstock purification.

  • Waste Management : Chlorinated by-products from alkylation routes require neutralization and disposal protocols.

化学反应分析

Types of Reactions: 1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products:

科学研究应用

1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table highlights structural and functional distinctions between 1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine and key analogs:

Compound Substituents Key Pharmacological Features Regulatory Status References
This compound 2,5-dimethylpiperazine Limited direct data; hypothesized β-arrestin bias based on piperazine analogs. Not explicitly regulated in most jurisdictions.
1-(4-Methylpiperazin-1-yl)propan-2-amine 4-methylpiperazine Enhanced metabolic stability compared to unmethylated analogs; used in synthetic intermediates. Research chemical; no controlled status.
DOC (1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine) 4-chloro-2,5-dimethoxyphenyl Potent 5-HT2A agonist; hallucinogenic effects at low doses (~1–3 mg). Schedule I (U.S.) and controlled in EU.
DOI (1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine) 4-iodo-2,5-dimethoxyphenyl High-affinity 5-HT2A/2C agonist; used in neuropharmacology studies. Schedule I (U.S.) and controlled in EU.
DOAM (1-(2,5-Dihydroxy-4-pentylphenyl)propan-2-amine) 2,5-dihydroxy-4-pentylphenyl Unique hydroxyl substitutions; potential entactogen properties (unconfirmed). Detected in forensic samples; unregulated.
5-APB (1-(Benzofuran-5-yl)propan-2-amine) Benzofuran-5-yl Serotonergic activity with stimulant effects; associated with "legal high" products. Schedule I (U.S., EU).

Structural Modifications and Pharmacological Implications

  • Piperazine vs. Phenyl Substitutions : Piperazine-containing compounds (e.g., 1-(4-methylpiperazin-1-yl)propan-2-amine) exhibit altered pharmacokinetics due to increased basicity and solubility compared to phenyl-substituted analogs like DOC or DOI. The 2,5-dimethyl group on the piperazine ring may reduce oxidative metabolism, prolonging half-life .
  • Halogen and Alkoxy Groups: Chloro (DOC) and iodo (DOI) substitutions enhance 5-HT2A receptor binding affinity and selectivity, whereas methoxy groups (e.g., 2,5-DMA) correlate with hallucinogenic potency .
  • Benzofuran Derivatives : 5-APB and 6-APB introduce a fused oxygen heterocycle, which mimics the serotonin structure and enhances receptor activation .

Receptor Binding and Functional Assays

  • β-Arrestin Bias : Piperazine derivatives, including this compound, are hypothesized to favor β-arrestin signaling over G-protein pathways, a trait observed in related compounds like 2C-T-7 .
  • 5-HT2A Agonism: DOC and DOI exhibit EC50 values <10 nM in 5-HT2A assays, significantly more potent than non-halogenated analogs .

Regulatory and Forensic Considerations

  • Controlled Substances : DOC, DOI, and benzofuran derivatives (5-APB, 6-APB) are explicitly regulated under international drug laws .
  • Emerging Analogs : Compounds like DOAM and this compound lack formal scheduling but are monitored in forensic databases .

生物活性

Overview

1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine is a piperazine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including a dimethyl-substituted piperazine ring and a propan-2-amine side chain, contribute to its diverse interactions with biological systems. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₈N₂
  • Molecular Weight : 170.25 g/mol
  • Structure : The compound features a piperazine ring with two methyl groups at the 2 and 5 positions, which influences its pharmacological properties.

The biological activity of this compound primarily involves:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors, modulating their activity and leading to different biological effects.
  • Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition, suggesting potential applications in treating conditions related to enzyme dysfunction.

Biological Activities

This compound has been investigated for several biological activities:

Case Studies

  • Neuropharmacological Studies : In animal models, derivatives of this compound have demonstrated effects on dopamine transporters (DAT), suggesting a role in psychostimulant modulation. For instance, compounds structurally related to this compound have been shown to reduce cocaine reinforcement in rats .
  • Binding Affinity Studies : Interaction studies reveal that this compound exhibits significant binding affinity to various receptors involved in neurotransmission. This includes potential interactions with sigma receptors, which are implicated in the modulation of dopamine pathways .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-(4-Methylpiperazin-1-YL)propan-2-amine Piperazine ring with a methyl group at position 4Enhanced lipophilicity affecting CNS penetration
3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine Similar piperazine structure but different substitutionPotentially different receptor selectivity
4-(2-Methylpiperazin-1-YL)butanamide Longer alkyl chain with a piperazine moietyPotential anti-inflammatory properties

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For stereochemical control, chiral catalysts (e.g., palladium complexes) or chiral resolving agents (e.g., tartaric acid derivatives) are critical. Post-synthesis purification via chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) can isolate enantiomers .
  • Key Considerations : Monitor reaction kinetics to avoid racemization. Validate purity using optical rotation measurements and chiral chromatography .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals: piperazine ring protons (δ 2.4–3.1 ppm), methyl groups (δ 1.0–1.5 ppm), and amine protons (broad singlet near δ 1.8 ppm) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C9_9H19_{19}N3_3 (MW: 169.27 g/mol) and fragmentation patterns indicative of piperazine cleavage .

Q. What solvents and conditions are optimal for recrystallization to achieve high purity?

  • Methodological Answer : Use ethanol or ethyl acetate at 4°C for slow crystallization. For hygroscopic samples, employ anhydrous diethyl ether under nitrogen atmosphere. Purity is confirmed via melting point analysis (expected range: 96–100°C) and TLC (Rf_f ~0.3 in 9:1 chloroform/methanol) .

Advanced Research Questions

Q. How do stereoisomers of this compound affect receptor binding in neurological studies?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict enantiomer-specific interactions with serotonin or dopamine receptors. Validate via in vitro assays (e.g., radioligand binding with 3H^3H-spiperone). The (S)-enantiomer may exhibit higher affinity due to spatial compatibility with receptor pockets .
  • Data Contradiction Note : Discrepancies between computational predictions and experimental IC50_{50} values may arise from solvent effects or protein flexibility. Address this by refining force fields in simulations and using cryo-EM for receptor conformation analysis .

Q. What strategies resolve conflicting data in X-ray crystallography vs. NMR-derived conformational analyses?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement (CCDC deposition recommended). Note that crystal packing forces may stabilize non-biological conformations .
  • NMR in Solution : Perform NOESY experiments to identify dominant conformers in aqueous buffer. Compare with molecular dynamics trajectories (e.g., AMBER) to reconcile differences .
    • Example : If crystal structures show a planar piperazine ring but NMR suggests chair conformation, consider temperature-dependent NMR to probe dynamic equilibrium .

Q. How can metabolic stability be assessed for this compound in preclinical pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor demethylation or oxidation metabolites.
  • In Silico : Use databases like Reaxys or PubChem to predict metabolic pathways. The 2,5-dimethyl groups on piperazine may reduce CYP3A4-mediated metabolism compared to unsubstituted analogs .

Compliance and Safety Considerations

Q. What regulatory guidelines apply to handling this compound given structural similarities to controlled substances?

  • Methodological Answer : Cross-reference with the Controlled Substances Act (e.g., DOI, DOB analogs in ). For pharmacological studies, obtain DEA Schedule II licensing if the compound shows affinity for monoamine transporters. Document synthesis and storage per 21 CFR Part 1300 .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。